(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . It is also the class of compounds containing this ring . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Physical and Chemical Properties Analysis
Isoxazole has a molar mass of 69.06202 g/mol and a density of 1.075 g/ml . It has a boiling point of 95 °C .Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
Research by Hayashi et al. (1998) presents the development of ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184) as a potent and orally active fibrinogen receptor antagonist. This compound, characterized by a trisubstituted beta-amino acid residue, exhibits significant human platelet aggregation inhibitory activity and oral availability, suggesting its therapeutic potential, especially for antithrombotic treatment in acute phases. The study emphasizes the novel application of 3-substituted-2,2-dimethyl-beta-amino acid residues in restricting the conformational flexibility of peptidomimetics, illustrating the chemical's role in advancing therapeutic agents Hayashi et al., 1998.
Synthesis of Novel Compounds
Mohamed (2014, 2021) discusses the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives in ethanol/TEA solution at room temperature. These derivatives have been synthesized to explore their reactions, potentially offering a foundation for developing new drugs or materials with specific chemical properties Mohamed, 2014; Mohamed, 2021.
Metal-ion Sensing and Fluorimetric Sensors
A study by Wagh et al. (2015) highlights the design and synthesis of a new chemosensor, (Z)-ethyl 2-((Z)-2-(benzo[d]thiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (receptor 1), which demonstrates high sensitivity and selectivity towards Cu2+ and Hg2+ ions in semi-aqueous media. This sensor operates based on an internal charge transfer mechanism, showcasing the potential of (Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate derivatives in environmental monitoring or analytical chemistry Wagh et al., 2015.
Anticancer Activity
Osmaniye et al. (2018) conducted research on the synthesis of new benzothiazole acylhydrazones as anticancer agents, revealing that various substitutions on the benzothiazole scaffold modulate antitumor properties. This study underscores the importance of the chemical in developing new therapeutic agents against cancer, reflecting its significant role in medicinal chemistry Osmaniye et al., 2018.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-fluoro-2-(1,2-oxazole-5-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S/c1-2-22-12(20)8-19-13-9(16)4-3-5-11(13)24-15(19)18-14(21)10-6-7-17-23-10/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLJUOHGSJOSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=NO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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